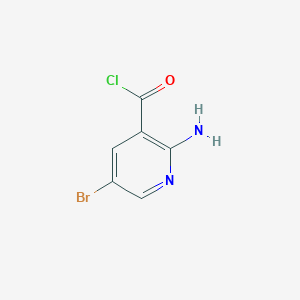
2-Amino-5-bromonicotinoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-bromonicotinoyl chloride is an organic compound with the molecular formula C6H3BrClN2O It is a derivative of nicotinic acid, where the amino group is positioned at the 2nd carbon, the bromine atom at the 5th carbon, and the carbonyl chloride group at the 3rd carbon of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromonicotinoyl chloride typically involves the bromination of 2-amino-nicotinic acid followed by chlorination. One common method includes:
Bromination: 2-Amino-nicotinic acid is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 5th position.
Chlorination: The resulting 2-Amino-5-bromonicotinic acid is then reacted with thionyl chloride (SOCl2) to convert the carboxylic acid group into a carbonyl chloride group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for bromination and chlorination steps to ensure consistent product quality and efficient use of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-bromonicotinoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine.
Coupling Reactions: Often use palladium catalysts and boronic acids under mild conditions.
Hydrolysis: Performed under acidic or basic conditions depending on the desired product.
Major Products
Substitution: Products include various substituted nicotinic acid derivatives.
Coupling: Products are biaryl compounds.
Hydrolysis: The major product is 2-Amino-5-bromonicotinic acid.
Applications De Recherche Scientifique
2-Amino-5-bromonicotinoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-5-bromonicotinoyl chloride in biological systems is not well-documented. its reactivity can be attributed to the presence of the carbonyl chloride group, which is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a useful intermediate in the synthesis of various compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-chloronicotinoyl chloride
- 2-Amino-5-fluoronicotinoyl chloride
- 2-Amino-5-iodonicotinoyl chloride
Comparison
Compared to its halogenated analogs, 2-Amino-5-bromonicotinoyl chloride is unique due to the specific reactivity of the bromine atom, which can influence the compound’s behavior in substitution and coupling reactions. The bromine atom’s size and electron-withdrawing properties can affect the compound’s overall reactivity and the types of products formed.
Propriétés
Formule moléculaire |
C6H4BrClN2O |
|---|---|
Poids moléculaire |
235.46 g/mol |
Nom IUPAC |
2-amino-5-bromopyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H4BrClN2O/c7-3-1-4(5(8)11)6(9)10-2-3/h1-2H,(H2,9,10) |
Clé InChI |
WPNOCYSVMZIQFW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(=O)Cl)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















